molecular formula C13H11ClN2O4S B11944313 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide CAS No. 10589-64-7

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11944313
CAS No.: 10589-64-7
M. Wt: 326.76 g/mol
InChI Key: CNZQESBPARGYEP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.755 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-chloro-N-(2-methyl-4-aminophenyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of essential cellular processes, particularly in microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methyl-4-aminophenyl)benzenesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its combination of a chloro group, a nitro group, and a sulfonamide group, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

10589-64-7

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-8-11(16(17)18)4-7-13(9)15-21(19,20)12-5-2-10(14)3-6-12/h2-8,15H,1H3

InChI Key

CNZQESBPARGYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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